molecular formula C8H3ClF3NO B13442529 2-Chloro-5-(trifluoromethoxy)benzonitrile

2-Chloro-5-(trifluoromethoxy)benzonitrile

Katalognummer: B13442529
Molekulargewicht: 221.56 g/mol
InChI-Schlüssel: YHDLTXSDPRIECM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 2-Chloro-5-(trifluoromethoxy)benzonitrile can be achieved through several methods. One common method involves the Sandmeyer reaction, where 2-chloro-5-trifluoromethylaniline is reacted with copper cyanide or sodium cyanide . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.

Analyse Chemischer Reaktionen

2-Chloro-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(trifluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects . The chloro and nitrile groups also contribute to its reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it distinct and valuable for various applications.

Eigenschaften

Molekularformel

C8H3ClF3NO

Molekulargewicht

221.56 g/mol

IUPAC-Name

2-chloro-5-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H3ClF3NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H

InChI-Schlüssel

YHDLTXSDPRIECM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC(F)(F)F)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.